molecular formula C7H8O3 B2920236 3-(Oxolan-2-yl)prop-2-ynoic acid CAS No. 1341115-30-7

3-(Oxolan-2-yl)prop-2-ynoic acid

Cat. No.: B2920236
CAS No.: 1341115-30-7
M. Wt: 140.138
InChI Key: LNTJEHUZWUUSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxolan-2-yl)prop-2-ynoic acid (CAS No. 1341115-30-7) is a heterocyclic compound featuring a tetrahydrofuran (oxolan) ring fused to a propynoic acid moiety. This compound is of interest in synthetic chemistry due to its dual functional groups, which enable applications in click chemistry, catalysis, and pharmaceutical intermediates. The molecular formula is inferred as C₈H₈O₃ (oxolan: C₄H₇O; propynoic acid: C₃H₃O₂), yielding a molecular weight of 152.14 g/mol. Safety data indicate precautions for handling, including avoiding inhalation or skin contact and consulting medical advice if exposed .

Properties

IUPAC Name

3-(oxolan-2-yl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-2,5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTJEHUZWUUSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Oxolan-2-yl)prop-2-ynoic acid can be achieved through several routes. One common method involves the reaction of tetrahydrofuran with propargyl bromide in the presence of a base, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound C₈H₈O₃ 152.14 Oxolan-2-yl substituent; terminal alkyne and carboxylic acid.
3-(3-Oxocyclobutyl)prop-2-ynoic acid C₇H₆O₃ 138.12 Cyclobutane ring with ketone; lacks oxolan’s ether oxygen.
3-[tert-Butyl(diphenyl)silyl]prop-2-ynoic acid C₂₀H₂₂O₂Si 322.48 Bulky silyl group enhances steric hindrance; used in isotope labeling.
2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid C₁₁H₁₈O₅ 230.26 Oxolan-2-yl with hydroxypropyl chain; saturated propanoic acid.
3-(5-Oxopyrrolidin-2-yl)propanoic acid C₈H₁₁NO₃ 169.18 Pyrrolidinone ring; saturated backbone; potential metabolic relevance.

Key Observations:

Ring Systems: The oxolan ring in the target compound provides ether oxygen, enhancing polarity compared to cyclobutyl or pyrrolidinone derivatives .

Functional Groups: The terminal alkyne in this compound enables click chemistry applications, unlike saturated analogs like 2-[5-(2-hydroxypropyl)oxolan-2-yl]propanoic acid .

Steric Effects: Silyl-protected derivatives (e.g., 3-[tert-butyl(diphenyl)silyl]prop-2-ynoic acid) exhibit increased hydrophobicity and steric bulk, favoring use in synthetic intermediates .

Biological Activity

3-(Oxolan-2-yl)prop-2-ynoic acid, also known as 3-(oxan-2-yl)prop-2-ynoic acid, is a compound that has garnered attention for its potential biological activities. Its unique chemical structure, characterized by an oxolane (tetrahydrofuran) ring and a propyne moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10O3C_8H_{10}O_3, and its structure can be represented by the following SMILES notation: C1CCOC(C1)C#CC(=O)O . The compound features a prop-2-ynoic acid backbone with an oxolane ring, which may influence its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may possess:

  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various bacterial strains, indicating its use as an antimicrobial agent.
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli9

This data suggests a promising role for the compound in developing new antimicrobial agents.

Anticancer Properties

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, leading to apoptotic cell death.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

These findings highlight the potential of this compound as an anticancer therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.